1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
Description
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is a heterocyclic compound that features both azetidine and nicotinoyl moieties The presence of a fluorine atom at the 5-position of the nicotinoyl ring enhances its chemical reactivity and potential biological activity
Properties
IUPAC Name |
1-(5-fluoropyridine-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-8-1-6(2-12-3-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVOKRDTFVFAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an appropriate nitrile and an alkene.
Introduction of the Nicotinoyl Group: The nicotinoyl group can be introduced via a nucleophilic substitution reaction using 5-fluoronicotinic acid as a starting material.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
- 1-(5-Chloronicotinoyl)azetidine-3-carboxylic acid
- 1-(5-Bromonicotinoyl)azetidine-3-carboxylic acid
- 1-(5-Methylnicotinoyl)azetidine-3-carboxylic acid
Uniqueness: 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorine-substituted compound often exhibits higher potency and selectivity in biological assays.
Biological Activity
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing relevant research findings, and presenting case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique azetidine ring structure substituted with a 5-fluoronicotinoyl group and a carboxylic acid moiety. This configuration may influence its interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results. A study highlighted the effectiveness of azetidine derivatives against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the azetidine structure can enhance antimicrobial efficacy .
Anticancer Properties
Several studies have investigated the anticancer potential of azetidine-containing compounds. In particular, the ability of these compounds to inhibit the STAT3 signaling pathway has been noted. The STAT3 pathway is crucial for tumor growth and survival, making it a target for cancer therapy. A study reported that certain azetidine derivatives significantly inhibited STAT3 activity, leading to reduced proliferation of cancer cells .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 0.52 | STAT3 inhibition |
| BRD8468 (related compound) | 0.38 | Antimalarial activity |
| Methyl esters of azetidines | >4 | Reduced STAT3 inhibition |
Antimalarial Activity
The compound's potential as an antimalarial agent has also been explored. Azetidine derivatives were shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism appears to involve novel modes of action that circumvent existing drug resistance .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. For example, its ability to inhibit enzymes or receptors involved in critical signaling pathways suggests a multifaceted mechanism of action. Inhibition of the STAT3 pathway is particularly noteworthy, as it is implicated in various cancers and inflammatory processes.
Study on Anticancer Activity
In a study assessing the effects of azetidine derivatives on breast cancer cell lines, it was found that while some compounds displayed potent in vitro activity against STAT3, they exhibited poor membrane permeability due to their carboxylate groups. Modifications such as converting the carboxylic acid to an ester improved cellular uptake and enhanced anticancer activity .
Antimicrobial Efficacy Study
A comparative analysis of various azetidine derivatives against common pathogens revealed that modifications at the nitrogen position significantly influenced antimicrobial potency. The presence of electron-withdrawing groups like fluorine increased antibacterial activity against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
